(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound in question features a methoxy group at the sixth position of the benzimidazole ring and a methanamine moiety, which contribute to its potential pharmacological applications.
The synthesis and evaluation of (6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride have been documented in various scientific publications, highlighting its synthesis methodologies and biological activities. Notably, research indicates that derivatives of benzimidazole can be synthesized through reactions involving o-phenylenediamine and various aldehydes or carboxylic acids under specific conditions .
This compound is classified as a benzimidazole derivative, which is a subgroup of heterocyclic compounds. Benzimidazoles are characterized by their fused benzene and imidazole rings and are known for their biological activities. The specific structural features of (6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride suggest potential uses in pharmacology, particularly in developing new therapeutic agents.
The synthesis of (6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine can be achieved through several methodologies. One common approach involves the condensation reaction between o-phenylenediamine and appropriate aldehydes or carboxylic acids under acidic conditions. This process typically requires heating and may utilize dehydrating agents such as hydrochloric acid or p-toluenesulfonic acid to facilitate the formation of the benzimidazole structure .
In one reported synthesis method, o-phenylenediamine is dissolved in water and heated with an aldehyde, resulting in the formation of an intermediate that can subsequently undergo further reactions to yield the desired product. The final compound is often isolated as a hydrochloride salt to enhance its solubility and stability .
The molecular structure of (6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride consists of a benzimidazole core with a methoxy group attached at the sixth position and a methanamine group at the second position. The presence of these functional groups significantly influences the compound's chemical properties and biological activity.
The molecular formula for this compound is CHClNO, indicating it contains ten carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. Its molecular weight is approximately 227.68 g/mol.
(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride can participate in various chemical reactions typical for amines and heterocycles. These include nucleophilic substitutions, acylation reactions, and potential coupling reactions with electrophiles. The presence of both amine and methoxy functionalities allows for diverse reactivity patterns that can be exploited in synthetic organic chemistry.
For instance, nucleophilic substitution reactions involving the amine group can lead to the formation of more complex molecules by reacting with activated halides or other electrophiles . Additionally, the methoxy group may undergo demethylation under strong acidic or basic conditions, potentially leading to derivatives with different pharmacological profiles.
The mechanism of action for (6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride primarily revolves around its interaction with biological targets such as enzymes or receptors involved in various metabolic pathways. Benzimidazole derivatives are known to inhibit certain enzymes or interfere with cellular processes.
Research has shown that similar compounds exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis through interactions with specific enzymes . The exact mechanism for this particular compound would require further investigation through biochemical assays.
(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride typically appears as a white crystalline solid. Its solubility in water is enhanced due to the hydrochloride form, making it suitable for various biological assays.
The compound exhibits standard chemical properties associated with amines and heterocycles. It can participate in protonation reactions due to its amine group, forming stable salts with acids. Its stability under different pH conditions makes it a candidate for pharmaceutical formulations .
The primary applications of (6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride lie within medicinal chemistry and pharmacology. It has been investigated for potential uses as an antimicrobial agent due to its structural similarity to other bioactive benzimidazoles. Additionally, ongoing research aims to explore its efficacy against various pathogens and its role in developing new therapeutic agents targeting specific diseases .
(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is a chemically modified derivative of the foundational 1H-benzo[d]imidazol-2-yl)methanamine scaffold (CAS: 7757-21-3), distinguished by a methoxy substitution at the 6-position of its benzimidazole ring [8] [9]. This modification strategically enhances the molecule’s bioactivity profile by amplifying its hydrogen-bonding capacity and electron-donating effects, critical for interactions with biological targets [3]. Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry due to their structural mimicry of purine nucleotides, enabling versatile binding with enzymes, receptors, and nucleic acids [3] [9]. Clinically, benzimidazoles underpin drugs across therapeutic domains: omeprazole (anti-ulcer), veliparib (PARP inhibitor for cancer), and bendamustine (chemotherapy) exemplify their broad utility [3] [9].
The hydrochloride salt form of this methoxy-substituted derivative significantly improves its physicochemical properties, including water solubility and crystalline stability, facilitating its use in biological assays and formulation development [8]. As shown in Table 1, the methoxy group alters electronic parameters compared to unsubstituted analogs, enhancing dipole moments critical for target engagement.
Table 1: Key Chemical Properties of (6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine Hydrochloride
Property | Value | Significance |
---|---|---|
Molecular Formula | C₉H₁₁N₃O·HCl | Confirms aromatic benzimidazole core with methoxy and aminomethyl substituents |
Molecular Weight | 213.67 g/mol | Optimal for cell permeability (typically <500 g/mol) |
SMILES | Cl.NCC1=NC2=CC=C(OC)C=C2N1 | Illustrates methoxy position (C6) and protonated amine |
Storage Conditions | 2–8°C, inert atmosphere, desiccated | Ensures stability of the hydrochloride salt form |
LogP (Predicted) | ~1.2 (hydrochloride form) | Balanced hydrophilicity/lipophilicity for membrane penetration |
The structural evolution of benzimidazole therapeutics has been marked by strategic substitutions to optimize pharmacodynamics. Early analogs like (1H-Benzo[d]imidazol-2-yl)methanamine (CAS: 7757-21-3) demonstrated the intrinsic bioactivity of the unsubstituted scaffold but exhibited limitations in target selectivity and metabolic stability [8]. The introduction of electron-donating groups (e.g., methoxy, methyl) at the 5/6 positions emerged as a key innovation to enhance DNA intercalation and enzyme inhibition [3] [6].
(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine (free base CAS: 175530-52-6) represents a deliberate advancement in this lineage [1]. Its synthesis leverages established methods for benzimidazole ring formation—typically via condensation of o-phenylenediamines with carboxylic acids or aldehydes—followed by selective methoxylation [9]. However, scaling this derivative faces hurdles: limited commercial availability (noted as "temporarily out of stock" by suppliers) and patent restrictions explicitly mentioned for related compounds [6]. Despite this, the hydrochloride salt (CAS: not explicitly listed in results) has become a preferred form for research due to its enhanced crystallinity and solubility [8].
Table 2: Evolutionary Development of Key Benzimidazole Derivatives
Compound | Substituent Pattern | Therapeutic Advancement |
---|---|---|
(1H-Benzo[d]imidazol-2-yl)methanamine | Unsubstituted | Foundational scaffold; moderate bioactivity but limited selectivity |
5(6)-Methylbenzimidazole derivatives | Methyl at C5/C6 | Improved metabolic stability; enhanced kinase inhibition (e.g., Dovitinib) |
(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine | Methoxy at C6 | Optimized hydrogen bonding; increased DNA affinity; superior logP profile |
Bifunctional bis-benzimidazoles | Dual benzimidazole units | Metal-chelating capability; anticancer applications (e.g., Hoechst DNA stains) |
This compound’s significance lies in its dual functionality: the methoxybenzimidazole core acts as a planar aromatic system for DNA/protein intercalation, while the primary amine enables salt formation, derivatization, or metal coordination [2] [9]. Research highlights three key pharmacological dimensions:
The hydrochloride salt form is crucial for preclinical studies, enhancing solubility (>50 mg/mL in water) and bioavailability compared to the free base [8]. UCSD’s Center for Drug Discovery Innovation emphasizes such optimized scaffolds for "bench-to-bedside" translation, particularly in developing kinase inhibitors and epigenetic modulators [7]. With 667 human proteins targeted by FDA-approved drugs, benzimidazoles represent a "privileged" chemotype poised for novel target engagement [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7